3-(2-Chloroacetamido)naphthalene-2-carboxylic acid
Description
3-(2-Chloroacetamido)naphthalene-2-carboxylic acid is a naphthalene-derived compound featuring a chloroacetamido substituent at the 3-position and a carboxylic acid group at the 2-position.
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-12(16)15-11-6-9-4-2-1-3-8(9)5-10(11)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXLYMHAHDZFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-(2-Chloroacetamido)naphthalene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its effects on various biological systems, including its role as an inhibitor of specific enzymes and its potential therapeutic applications.
- Molecular Formula : C12H10ClN1O3
- CAS Number : 1181868-84-7
- Molecular Weight : 253.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor, which can lead to various pharmacological effects. For instance, it has been noted for its potential to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression.
Biological Activities
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of this compound on human breast cancer cell lines (e.g., MDA-MB-231). The compound showed significant cytotoxic effects, indicating its potential as a therapeutic agent against breast cancer .
- Mechanistic Studies : Research has focused on the compound's mechanism of action, particularly its role in modulating histone acetylation levels. This modulation can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenes, thus providing a basis for its anticancer properties .
- Inflammation Models : In preclinical models of inflammation, the compound exhibited anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that derivatives of naphthalene-2-carboxylic acids, including 3-(2-Chloroacetamido)naphthalene-2-carboxylic acid, exhibit promising pharmacological activities. These compounds have been investigated for their potential as:
- Anti-inflammatory agents : Certain naphthalene derivatives have shown efficacy in reducing inflammation, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Analgesics : The analgesic properties of these compounds suggest they could serve as pain relief medications, potentially offering alternatives to traditional analgesics .
- Anticancer agents : Some studies have highlighted the ability of naphthalene derivatives to inhibit cancer cell proliferation, making them candidates for further development in cancer therapy .
Case Study: Anticancer Activity
A study demonstrated that naphthalene derivatives could inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound were tested against HepG2 and MCF-7 cell lines, showing significant anti-proliferative effects (IC50 values in the low micromolar range) and inducing apoptosis in treated cells .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound can be achieved through multiple methods, often involving the acylation of naphthalene derivatives with chloroacetic acid. This process allows for the introduction of various functional groups that can enhance the compound's biological activity .
Table 1: Synthesis Methods Comparison
| Method | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation with chloroacetic acid | Reflux in organic solvent | 70-90 | Common method for functionalization |
| Nucleophilic substitution | Base-catalyzed reaction | 60-85 | Useful for introducing amino groups |
Material Science Applications
Polymeric Materials
Naphthalene derivatives are also being explored as intermediates in the synthesis of high-performance polymers. The unique structural properties of compounds like this compound allow them to participate in polymerization reactions that yield materials with excellent mechanical properties and thermal stability .
Environmental Applications
Green Chemistry Initiatives
The synthesis of this compound can be aligned with green chemistry principles. Using less hazardous solvents and optimizing reaction conditions to minimize waste are essential steps being researched to enhance the sustainability of producing such compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(2-Chloroacetamido)naphthalene-2-carboxylic acid with key analogs in terms of structure, synthesis, and applications:
Substituent Effects on Reactivity and Function
- Chloroacetamido vs. Bromine’s lower electronegativity compared to chlorine may reduce leaving-group efficiency in nucleophilic substitutions but enhance stability in certain conditions .
- Prop-2-ynamido Group : The alkyne moiety in C₇H₈N₂O₃ enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition, which is absent in the chloroacetamido derivative .
- Azo and Sulfonic Acid Groups : The azo-linked sulfonic acid derivative (C₂₁H₁₄N₂O₇S) is structurally distinct, with enhanced water solubility and chromophoric properties suitable for dyes or pH-sensitive probes .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-Chloroacetamido)naphthalene-2-carboxylic acid typically involves two major stages:
- Conversion of naphthalene-2-carboxylic acid to the corresponding acid halide
- Amidation of the acid halide with chloroacetamide or related chloroacetyl derivatives
This approach leverages the high reactivity of acid halides toward nucleophilic amines to form amide bonds efficiently.
Preparation of Naphthalene-2-carboxylic Acid Halide
The acid halide intermediate is prepared by halogenation of the carboxylic acid group in naphthalene-2-carboxylic acid using acid halogenating agents. Common reagents and conditions include:
| Reagent | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|
| Thionyl chloride (SOCl2) | Toluene, xylene, tetrahydrofuran (THF) | 0–80°C (preferably 30–50°C) | Most commonly used; efficient conversion to acid chloride |
| Thionyl bromide (SOBr2) | Similar solvents as above | Similar | Alternative halogenating agent |
| Oxalyl chloride (COCl)2 | Similar solvents | Similar | Used for sensitive substrates |
The reaction involves stirring the naphthalene-2-carboxylic acid with the acid halogenating agent in an inert solvent under controlled temperature, followed by removal of excess reagent and solvent under reduced pressure to isolate the acid chloride.
Amidation to Form this compound
Once the naphthalene-2-carboxylic acid chloride is obtained, it is reacted with chloroacetamide or chloroacetyl derivatives to form the target amide. Key conditions include:
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF), diethylene glycol diethylether, or similar aprotic solvents |
| Temperature | Usually room temperature to mild heating (e.g., 25–50°C) |
| Reaction time | Several hours to completion |
| Work-up | Washing with water, methanol or aqueous methanol; purification by recrystallization |
The amidation proceeds via nucleophilic attack of the amine group on the acid chloride, forming the amide bond and releasing HCl as a byproduct. The product is then purified by recrystallization to obtain a pure compound.
Alternative Synthetic Routes and Related Compounds
A related synthesis reported involves the preparation of 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide via reaction of 4-selenocyanatonaphthalen-1-amine with chloroacetyl chloride. This method demonstrates the utility of chloroacetyl chloride in introducing the 2-chloroacetamido group onto naphthalene derivatives:
- The amine precursor is reacted with chloroacetyl chloride under controlled conditions to yield the chloroacetamido derivative.
- Subsequent nucleophilic substitution reactions on the chloroacetamido group allow for further functionalization.
This approach highlights the versatility of chloroacetyl chloride amidation chemistry in synthesizing diverse naphthalene amide derivatives.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Acid halide formation | Naphthalene-2-carboxylic acid + SOCl2 (or COCl)2 in THF, 30–50°C | Formation of naphthalene-2-carboxylic acid chloride |
| 2. Amidation | Acid chloride + chloroacetamide in THF or ether, room temp to 50°C | Formation of this compound |
| 3. Purification | Washing with water/methanol, recrystallization | Pure target compound |
Research Findings and Yields
- The acid halide formation step typically proceeds with high efficiency and yields close to quantitative under optimized conditions.
- Amidation reactions with chloroacetamide or chloroacetyl chloride derivatives generally yield the target amide in moderate to good yields (50–90%), depending on reaction conditions and purity of reagents.
- The use of aprotic solvents such as tetrahydrofuran is critical for solubility and reaction control.
- Temperature control between 0–80°C, preferably 30–50°C, optimizes acid chloride formation and minimizes side reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-chloroacetamido)naphthalene-2-carboxylic acid, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves introducing the chloroacetamido group to a naphthalene-carboxylic acid backbone. A feasible approach includes:
Starting Material : Begin with 2-naphthoic acid derivatives (e.g., methyl ester) to protect the carboxylic acid group during subsequent reactions .
Amide Formation : React the naphthalene amine intermediate with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts. This mirrors methods for synthesizing 2-chloro-N-phenylacetamides .
Deprotection : Hydrolyze the ester group under basic conditions (e.g., NaOH/ethanol) to regenerate the carboxylic acid.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluent (1:1) is effective for tracking reaction progress. UV visualization or iodine staining can detect intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the naphthalene backbone, chloroacetamido group ( ~3.8–4.2 ppm for CHCl), and carboxylic acid ( ~12–13 ppm). Compare with data for structurally similar compounds like 4-chloro-1-hydroxynaphthalene-2-carboxylic acid .
- HPLC/MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity. High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]) and isotopic pattern (Cl presence) .
Q. How does the chloroacetamido group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chlorine atom in the acetamido group is susceptible to nucleophilic displacement. For example:
- Substitution with Amines : React with primary amines (e.g., benzylamine) in DMF at 60°C to form 2-aminoacetamido derivatives. Monitor by TLC and confirm product via loss of Cl in mass spectra .
- Kinetic Studies : Compare reaction rates with non-chlorinated analogs (e.g., acetamido derivatives) to quantify the activating effect of the Cl atom .
Advanced Research Questions
Q. How can regioselectivity challenges during chlorination or functionalization of the naphthalene ring be addressed?
- Methodological Answer :
- Directing Groups : Use electron-donating groups (e.g., hydroxyl or methoxy) at specific positions to direct electrophilic substitution. For example, a hydroxyl group at position 1 enhances chlorination at position 4 in naphthalene derivatives .
- Protection Strategies : Temporarily protect reactive sites (e.g., carboxylic acid as a methyl ester) to prevent undesired side reactions during chloroacetamido introduction .
Q. What are the common sources of data discrepancies in reported synthetic yields or spectral data?
- Methodological Answer :
- Impurity Artifacts : Crude products (e.g., unreacted starting materials or byproducts from incomplete deprotection) may skew yields. Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
- Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl). Always report solvent and reference standards (e.g., TMS) .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or β-amyloid proteins). Compare binding affinities with known inhibitors .
- QSAR Modeling : Correlate structural features (e.g., Cl electronegativity, naphthalene hydrophobicity) with bioactivity data from analogs like 6,7-dihydroxynaphthalene-2-carboxylic acid .
Q. What experimental strategies mitigate stability issues (e.g., hydrolysis) of the chloroacetamido group in aqueous solutions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
